![molecular formula C14H18F3N3O2 B2491556 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide CAS No. 2379984-81-1](/img/structure/B2491556.png)
2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide, also known as TFMPA, is a chemical compound that has gained interest in scientific research due to its potential pharmaceutical applications. TFMPA is a piperidine derivative that has a trifluoromethylpyridine moiety, which makes it a unique compound with diverse biological activities.
作用机制
The mechanism of action of 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. This compound has been shown to bind to the GABA-A receptor, which is involved in the inhibition of neurotransmitter release. This binding leads to an increase in the inhibitory effect of GABA, resulting in a reduction in neuronal activity and anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been found to increase the levels of dopamine and serotonin in the brain, which can improve mood and reduce anxiety. This compound has also been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
实验室实验的优点和局限性
One advantage of 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide is its high potency and specificity for the GABA-A receptor. This makes it a useful tool for studying the role of the GABA-A receptor in various physiological and pathological conditions. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
The potential pharmaceutical applications of 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide are vast, and there are several future directions that could be explored. One area of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of this compound's potential as a treatment for neurological disorders such as Alzheimer's disease and epilepsy. Additionally, the role of this compound in modulating the immune system and inflammation could be explored. Overall, this compound has the potential to be a valuable tool for scientific research and a promising candidate for the development of new pharmaceuticals.
合成方法
The synthesis of 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide involves a multi-step process that includes the reaction of 2-piperidone with trifluoromethylpyridine-2-carbaldehyde in the presence of sodium borohydride. The resulting intermediate is then treated with acetic anhydride and pyridine to form the final product, this compound. This method of synthesis has been reported to yield high purity and good yield of the final product.
科学研究应用
2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide has been extensively studied for its potential pharmaceutical applications. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, anxiolytic, and analgesic effects. This compound has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory.
属性
IUPAC Name |
2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2/c15-14(16,17)11-4-1-5-19-13(11)22-9-10-3-2-6-20(7-10)8-12(18)21/h1,4-5,10H,2-3,6-9H2,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJAWDQICVPTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N)COC2=C(C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2491474.png)
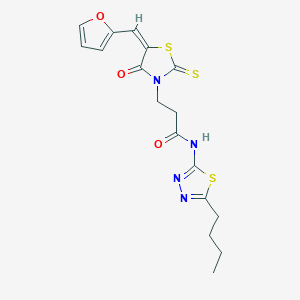
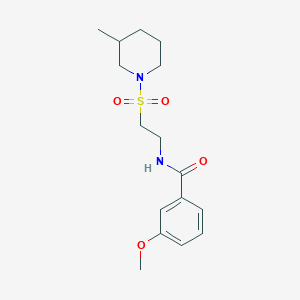


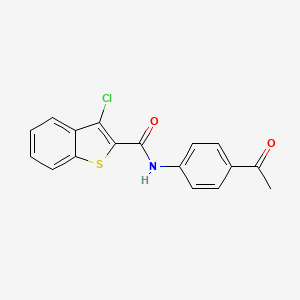
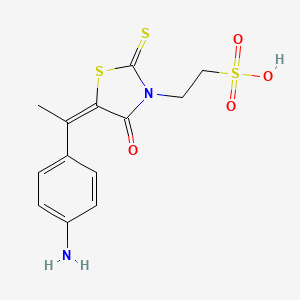
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B2491486.png)
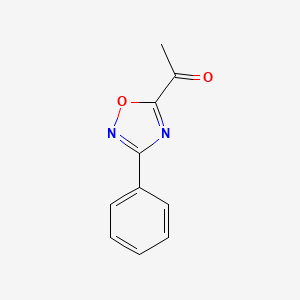
![[2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2491489.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2491490.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one](/img/structure/B2491492.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)acetamide](/img/structure/B2491494.png)
![3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2491496.png)